

Application Notes and Protocols: Monitoring MTH1 Degradation via Western Blot

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Compound of Interest		
Compound Name:	MTH1 degrader-1	
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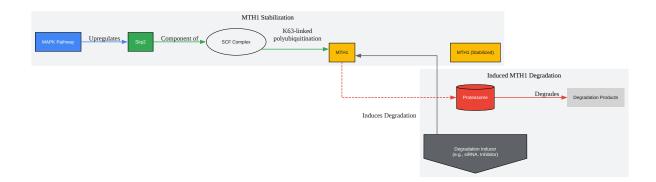
Introduction

MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in cellular defense against oxidative stress. It functions by hydrolyzing oxidized purine nucleoside triphosphates (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thereby averting mutations and cell death. In many cancer cells, elevated levels of reactive oxygen species (ROS) create a dependency on MTH1 for survival, making it an attractive therapeutic target. Inducing the degradation of MTH1 is a promising strategy for cancer therapy. This document provides a detailed protocol for assessing MTH1 degradation in vitro using Western blotting, a fundamental technique for quantifying protein levels.

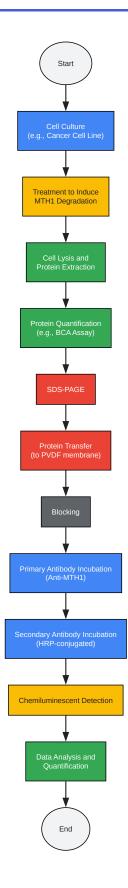
Signaling Pathway of MTH1 Stability and Degradation

The stability of the MTH1 protein is regulated by the ubiquitin-proteasome system. The S-phase kinase-associated protein 2 (Skp2), a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, has been shown to mediate the K63-linked polyubiquitination of MTH1, which leads to its stabilization. The Mitogen-Activated Protein Kinase (MAPK) pathway can act upstream, influencing the expression of both Skp2 and MTH1. Disrupting this stabilization pathway can lead to MTH1 degradation by the proteasome.









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